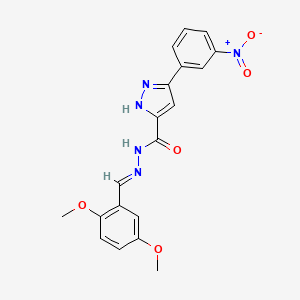
3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a fluorobenzylidene group, and a propionic acid moiety. Thiazolidinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Applications De Recherche Scientifique
3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. The fluorobenzylidene group enhances the compound’s binding affinity to its targets, while the propionic acid moiety improves its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one
- 5-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one
- 3-(4-Chlorobenzylidene)-2-thioxothiazolidin-4-one
Uniqueness
3-(5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-propionic acid is unique due to the presence of the propionic acid group, which enhances its solubility and bioavailability compared to similar compounds. Additionally, the fluorobenzylidene group provides increased binding affinity to molecular targets, making it a more potent compound in various applications.
Propriétés
Formule moléculaire |
C13H10FNO3S2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H10FNO3S2/c14-9-3-1-8(2-4-9)7-10-12(18)15(13(19)20-10)6-5-11(16)17/h1-4,7H,5-6H2,(H,16,17)/b10-7+ |
Clé InChI |
LFISVUKDSDUBDO-JXMROGBWSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)F |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


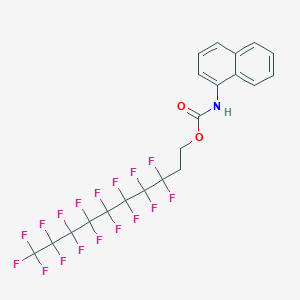
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B15080996.png)

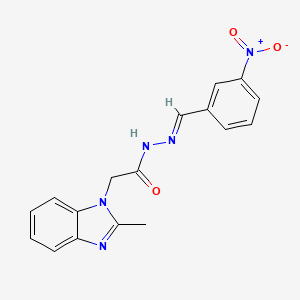
![N-[2-(2-hydroxyethoxy)ethyl]octanamide](/img/structure/B15081010.png)
![N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine](/img/structure/B15081018.png)
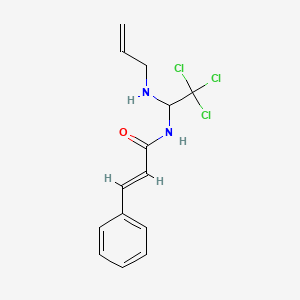
![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B15081035.png)
![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-](/img/structure/B15081048.png)
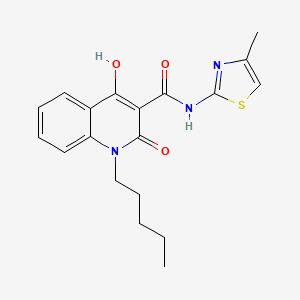
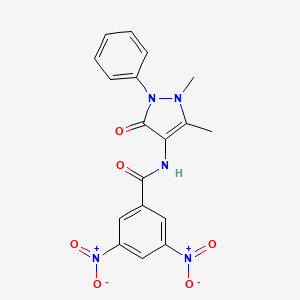
![Methyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081070.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15081075.png)
